Manumycin F

Overview

Description

Manumycin F is a natural product found in Streptomyces and Streptomyces nodosus with data available.

Scientific Research Applications

Antibiotic and Antitumor Properties

Manumycin F, along with its variants Manumycins E and G, is known for its antibiotic properties, particularly against Gram-positive bacteria. Moreover, these compounds exhibit moderate inhibitory effects on the farnesylation of p21 ras protein and demonstrate weak cytotoxic activity against human colon tumor cell HCT-116 (Shu et al., 1994).

Enhancement of Apoptosis in Leukemia Cells

Manumycin A, closely related to Manumycin F, has shown potential in enhancing apoptosis in myeloid leukemia cells when combined with methoxyamine, an inhibitor of base-excision repair. This combination resulted in enhanced apoptosis and inhibited the soft agar clonogenic assay and formazan dye cell viability assay (She et al., 2005).

Inhibitory Effects on Colorectal Cancer

Manumycin has been found to inhibit the proliferation of colorectal cancer cells, both in vitro and in vivo. It induces apoptosis in a dose-dependent manner and decreases the phosphorylation of key proteins in the PI3K-AKT pathway, which are critical for cell survival and proliferation (Zhang et al., 2016).

Impact on MEK and Akt Proteins in Tumor Cells

Manumycin-A (Man-A) can stimulate tumor cell death independently of farnesyltransferases, by inducing reactive oxygen species. This results in the dephosphorylation and cleavage of MEK and Akt, key proteins in cell signaling pathways, leading to tumor cell death (Sears et al., 2007).

Inhibition of Thioredoxin Reductase-1

Manumycin A is a potent inhibitor of mammalian thioredoxin reductase 1 (TrxR-1), a critical enzyme in cell survival. It inhibits TrxR-1 in a time-dependent manner, suggesting a role in inducing oxidative stress within cells (Tuladhar & Rein, 2018).

Inhibition of Growth in Human Pancreatic Cancer Cells

Manumycin inhibits the growth of human pancreatic cancer cells and affects their invasive activity. It seems particularly effective against cells with mutated Ras, a common mutation in many cancers. This suggests its role in targeted cancer therapies (Kainuma et al., 1997).

properties

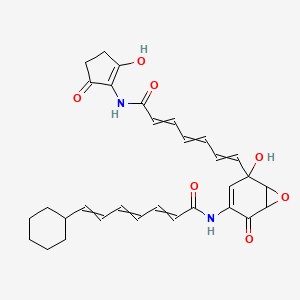

IUPAC Name |

7-cyclohexyl-N-[5-hydroxy-5-[7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c34-23-17-18-24(35)27(23)33-26(37)16-10-3-4-11-19-31(39)20-22(28(38)29-30(31)40-29)32-25(36)15-9-2-1-6-12-21-13-7-5-8-14-21/h1-4,6,9-12,15-16,19-21,29-30,34,39H,5,7-8,13-14,17-18H2,(H,32,36)(H,33,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHVAUUEPNULMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=CC=CC=CC(=O)NC2=CC(C3C(C2=O)O3)(C=CC=CC=CC(=O)NC4=C(CCC4=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Manumycin F | |

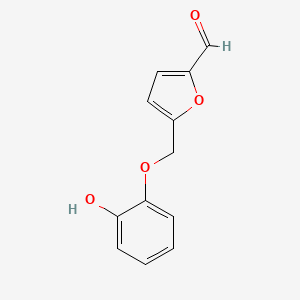

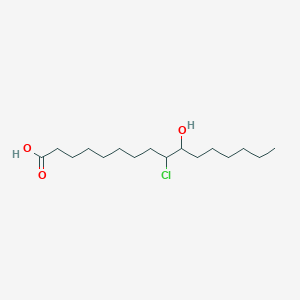

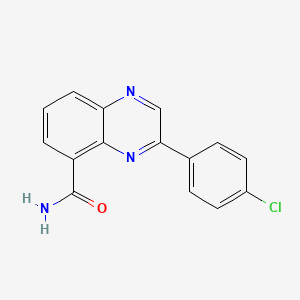

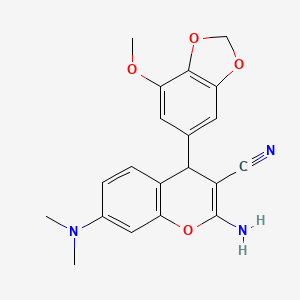

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Phenoxyphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B1202947.png)

![3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione](/img/structure/B1202952.png)

![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)

![4-[2-(3-Fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl]morpholine](/img/structure/B1202955.png)

![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)

![2,5,8,11,14,20,23,26,29,32-Decaoxatricyclo[31.3.1.1(15,19)]octatriaconta-1(37),15,17,19(38),33,35-hexaene](/img/structure/B1202966.png)